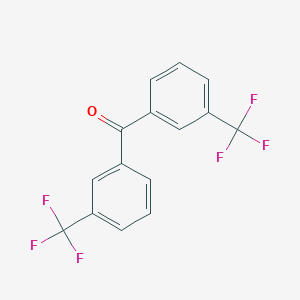

3,3'-Bis(trifluorométhyl)benzophénone

Vue d'ensemble

Description

3,3’-Bis(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C15H8F6O . It is used as a reactive dye intermediate .

Molecular Structure Analysis

The molecular weight of 3,3’-Bis(trifluoromethyl)benzophenone is 318.22 . The exact structure is not provided in the search results.Chemical Reactions Analysis

Benzophenone imine and its derivatives, which could potentially include 3,3’-Bis(trifluoromethyl)benzophenone, are useful ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product .Physical and Chemical Properties Analysis

3,3’-Bis(trifluoromethyl)benzophenone is a solid at 20°C . It has a melting point of 98.0 to 102.0°C . It appears as a white to light yellow powder or crystal .Applications De Recherche Scientifique

J’ai effectué plusieurs recherches pour recueillir des informations sur les applications de recherche scientifique du « 3,3'-Bis(trifluorométhyl)benzophénone », mais malheureusement, les ressources en ligne disponibles ne fournissent pas une analyse complète avec des sections détaillées pour chaque application unique comme vous l’avez demandé.

Les informations générales disponibles indiquent que ce composé est utilisé comme intermédiaire réactif pour les colorants . Cependant, les applications spécifiques dans des domaines tels que les produits pharmaceutiques ou la science des matériaux ne sont pas détaillées dans les résultats de recherche.

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of benzophenone, which is often used in the synthesis of pharmaceuticals and other organic compounds

Mode of Action

As a benzophenone derivative, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of trifluoromethyl groups could influence the compound’s reactivity and binding affinity.

Biochemical Pathways

Benzophenone derivatives have been used in various chemical reactions, including the synthesis of imines . .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 3,3’-Bis(trifluoromethyl)benzophenone. For instance, its physical form is solid at ambient temperature

Propriétés

IUPAC Name |

bis[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOXOHISLGOAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344826 | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-00-4 | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,3'-Bis(trifluoromethyl)benzophenone behave as a photosensitizer compared to other substituted benzophenones?

A1: Research on the photolysis of N-(1-Naphthoyl)-O-(p-toluoyl)-N-phenylhydroxylamine reveals distinct photosensitization mechanisms for different substituted benzophenones []. While benzophenones with strong electron-donating groups, like 4,4′-bis(dimethylamino)benzophenone, primarily facilitate electron transfer, 3,3'-Bis(trifluoromethyl)benzophenone, with its electron-withdrawing trifluoromethyl groups, favors an energy transfer pathway. This difference highlights the influence of substituents on the photochemical behavior of benzophenone derivatives. [] -

Q2: Does 3,3'-Bis(trifluoromethyl)benzophenone participate in any catalytic reactions?

A2: Although not directly acting as a catalyst, research indicates that 3,3'-Bis(trifluoromethyl)benzophenone can form a complex with rhodium bis-olefin complexes []. This interaction affects the catalytic activity of the rhodium complex in the addition of olefins to aromatic ketones. Specifically, the presence of 3,3'-Bis(trifluoromethyl)benzophenone can alter the reaction rate and selectivity, emphasizing its role in influencing organometallic catalysis. [] -

Q3: Is there any spectroscopic data available for 3,3'-Bis(trifluoromethyl)benzophenone?

A3: While the provided abstracts don't delve into detailed spectroscopic analysis, one mentions that FT-IR, FT-Raman, and DFT studies have been conducted on 3,3'-Bis(trifluoromethyl)benzophenone []. These techniques are valuable for elucidating the vibrational modes, electronic structure, and overall structural characteristics of the molecule. Further exploration of these studies could provide insights into the compound's spectroscopic properties. [] -

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)